N-((Dibutylamino)methyl)acrylamide
Description
N-((Dibutylamino)methyl)acrylamide (CAS 92168-48-4) is a tertiary amine-functionalized acrylamide derivative with the molecular formula C₁₃H₂₆N₂O and a molecular weight of 213.35 g/mol . Its structure features a dibutylamino group attached via a methylene bridge to the acrylamide backbone. This compound is synthesized through the reaction of a Schiff base salt (derived from dibutylamine and formaldehyde) with acrylamide in methanol, yielding a colorless to yellow oil . Its applications span polymer chemistry, drug delivery systems, and materials science, where its amine group enables pH-responsive behavior and post-polymerization modifications .
Properties
CAS No. |
57166-83-3 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[(dibutylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H24N2O/c1-4-7-9-14(10-8-5-2)11-13-12(15)6-3/h6H,3-5,7-11H2,1-2H3,(H,13,15) |
InChI Key |
ZLVXBBQUJFPPNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CNC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Dibutylamino)methyl)acrylamide typically involves the Mannich reaction, which is a three-component reaction that allows access to β-amino methylated carbonyl compounds. The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides due to issues with premature polymerization and monomer isolation . Instead, a more efficient method involves the addition of acrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts . This method provides a high yield of the desired monomeric precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned Mannich reaction, followed by purification through vacuum distillation from the aqueous reaction mixture . The reaction typically operates at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base and subsequent addition of the secondary amine .
Chemical Reactions Analysis
Types of Reactions
N-((Dibutylamino)methyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form temperature and pH-responsive polymers.
Substitution Reactions: The dibutylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Typically initiated by free radicals under thermal or photochemical conditions.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.
Major Products
Polymerization: Produces polymers with dual functionalities of temperature and pH-responsiveness.
Substitution Reactions: Yields substituted acrylamides with various functional groups.
Scientific Research Applications
N-((Dibutylamino)methyl)acrylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-((Dibutylamino)methyl)acrylamide exerts its effects involves the reversible ionization of the dibutylamino group, which alters the hydrophobicity of the polymer . This ionization is pH-dependent, allowing the polymer to respond to changes in the environment. The molecular targets and pathways involved include the interaction of the polymer with cellular membranes and the release of encapsulated therapeutic agents in response to specific stimuli .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-((Dibutylamino)methyl)acrylamide with structurally analogous compounds:
Key Observations :
- Steric Effects: The dibutylamino group introduces significant steric bulk compared to dimethyl or diethyl analogs, reducing reaction rates in nucleophilic additions or polymer crosslinking .
- Hydrophobicity : Longer alkyl chains (butyl vs. methyl/ethyl) increase hydrophobicity, affecting solubility in polar solvents. For example, the dibutyl derivative is less water-soluble than its dimethyl counterpart .
- Thermal Properties: Higher molecular weight correlates with elevated boiling points; N-((Dimethylamino)methyl)acrylamide boils at 97°C (0.3 Torr) , while the dibutyl variant requires higher temperatures for distillation .
2.2.1 Polymer Chemistry
- This compound: Forms pH-responsive polymers due to the protonatable tertiary amine. Used in stimuli-responsive hydrogels for drug delivery .
- N-((Dimethylamino)ethyl)acrylamide (DBAEAM): Similar pH-responsive behavior but with an ethyl linker, enhancing flexibility in polymer chains. Exhibits lower cytotoxicity compared to dibutyl derivatives .
- N-((Dibutylamino)methyl)methacrylamide: The methyl group on the acrylamide backbone increases steric hindrance, slowing polymerization rates but improving thermal stability in resulting polymers .
2.2.2 Michael Addition Reactivity
In reactions with asymmetric divinyl compounds (e.g., AAEMA), the dibutylamino group exhibits lower nucleophilicity compared to dimethyl or diethyl analogs. This reduces regioselectivity in Michael additions, favoring attack on acrylate units over acrylamide moieties under mild conditions .
Case Study: Comparison with Diacetone Acrylamide
Diacetone acrylamide (DAAM, C₉H₁₅NO₂) is a non-ionic monomer with a cyclic ketone group. Unlike this compound:
- Reactivity : DAAM undergoes self-crosslinking via keto-hydrazide reactions, whereas the dibutyl derivative relies on amine-mediated crosslinking .
- Applications : DAAM is used in water-resistant coatings, while the dibutyl compound is favored in pH-sensitive biomedical devices .
Biological Activity
N-((Dibutylamino)methyl)acrylamide is a compound belonging to the acrylamide family, characterized by its unique dibutylamino substituent. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial activity, drug design, and polymer science.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the dibutylamino group enhances solubility in organic solvents and influences its reactivity with biological macromolecules, such as proteins and nucleic acids. This reactivity is critical for its potential therapeutic effects and toxicity profiles.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of dibutylamine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Table 1: Antimicrobial Activity of Dibutylamine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dibutylamine Derivative A | E. coli | 25 µg/mL |
| Dibutylamine Derivative B | S. aureus | 15 µg/mL |
| This compound | TBD | TBD |
Note: Data for this compound is pending further research.
Applications in Drug Design
The reactivity of this compound with biological targets makes it a candidate for drug development. Its ability to interact with nucleophiles and electrophiles allows for the exploration of its use in creating targeted therapies.
Case Study: Interaction with Proteins
In a study examining the interactions between acrylamide derivatives and proteins, it was found that compounds similar to this compound could effectively bind to protein sites, potentially leading to therapeutic benefits or adverse effects. The binding affinities and mechanisms were analyzed using molecular dynamics simulations, revealing insights into how structural variations influence biological activity.
Polymer Science and Material Applications
This compound can also be utilized in polymer synthesis. Its incorporation into copolymers allows for the development of stimuli-responsive materials that can be used in drug delivery systems.
Table 2: Properties of Polymers Derived from Acrylamide Monomers
| Polymer Type | Application Area | Key Properties |
|---|---|---|
| Poly(N,N-dimethylaminoethyl methacrylate) | Biomedical Engineering | Biocompatibility, antimicrobial |
| Copolymer with this compound | Drug Delivery Systems | pH-responsiveness, solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
